Oral Bioavailability via COMT Resistance
Butopamine is chemically similar to dobutamine but lacks the catechol moiety, rendering it not a catecholamine. This structural difference makes butopamine refractory to metabolism by catechol-O-methyltransferase (COMT), thereby conferring oral activity, whereas dobutamine is limited to intravenous administration due to rapid COMT-mediated inactivation [1].
| Evidence Dimension | Oral bioavailability / COMT susceptibility |
|---|---|
| Target Compound Data | Orally active; refractory to COMT |
| Comparator Or Baseline | Dobutamine: catecholamine; COMT substrate; not orally active |
| Quantified Difference | Qualitative difference in route of administration viability |
| Conditions | Structural and metabolic comparison; preclinical dog studies demonstrate oral inotropic activity [1] |
Why This Matters
Oral activity enables experimental protocols and potential therapeutic development that are not feasible with the injectable comparator dobutamine.
- [1] Thompson MJ, Huss P, Unverferth DV, et al. Hemodynamic effects of intravenous butopamine in congestive heart failure. Clin Pharmacol Ther. 1980 Sep;28(3):324-34. View Source
